molecular formula C19H15Cl2NO2 B2750642 ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate CAS No. 321432-09-1

({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate

Cat. No.: B2750642
CAS No.: 321432-09-1
M. Wt: 360.23
InChI Key: RGGQMFNFOHCHOU-JJFYIABZSA-N
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Description

The compound “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is a complex organic molecule characterized by its unique structure, which includes a naphthyl group, a dichlorobenzyl ether, and a methylene-linked ammoniumolate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” typically involves multiple steps:

    Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable alcohol to form the dichlorobenzyl ether.

    Naphthyl Group Introduction: The dichlorobenzyl ether is then reacted with a naphthyl derivative under conditions that facilitate the formation of the naphthyl ether linkage.

    Methylene Bridge Formation: The resulting compound is further reacted with formaldehyde and a methylamine derivative to introduce the methylene bridge and form the ammoniumolate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and benzyl positions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorobenzyl ether and the naphthyl groups, potentially yielding dechlorinated and hydrogenated products.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dichlorobenzyl positions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Quinones, chlorinated naphthoquinones.

    Reduction: Dechlorinated naphthyl derivatives, hydrogenated benzyl ethers.

    Substitution: Various substituted benzyl ethers and naphthyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

The compound’s biological applications include its use as a probe in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays and molecular biology research.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways. This interaction can lead to changes in cellular processes, making it useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the naphthyl and methylene ammoniumolate components.

    1-Naphthylamine: Contains the naphthyl group but differs in its functional groups and overall structure.

    Benzyltrimethylammonium Chloride: Similar in having a benzyl group and ammonium functionality but lacks the naphthyl and dichlorobenzyl components.

Uniqueness

“({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is unique due to its combination of a naphthyl group, dichlorobenzyl ether, and methylene-linked ammoniumolate. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of “this compound,” covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]-N-methylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-22(23)11-17-16-5-3-2-4-13(16)7-9-19(17)24-12-14-6-8-15(20)10-18(14)21/h2-11H,12H2,1H3/b22-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGQMFNFOHCHOU-JJFYIABZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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